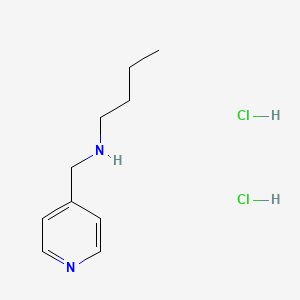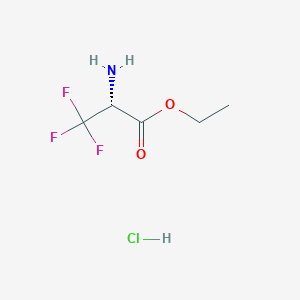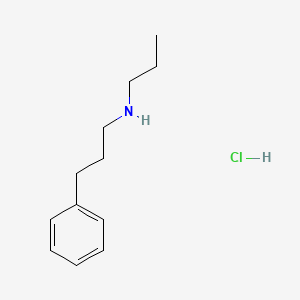
Butyl(pyridin-4-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Coordination Chemistry and Catalysis
Pyridine derivatives, due to their structural diversity and electronic properties, play a crucial role in coordination chemistry. They act as ligands, forming complex compounds with metals, which are utilized in catalysis and material science. For example, studies have highlighted the preparation procedures and properties of complexes formed by pyridine-based ligands, demonstrating their application in spectroscopic analysis, magnetic properties investigation, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles, essential structures in many biologically active compounds, is another significant application area. Pyridine derivatives serve as intermediates in the synthesis of various N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in natural products and pharmaceuticals, highlighting their importance in drug development and organic synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).
Biogenic Amine Analysis in Food Safety
In the context of food safety, the analysis of biogenic amines is crucial as they can indicate spoilage and potential toxicity. Pyridine derivatives are employed in analytical methods to detect and quantify biogenic amines in food, ensuring quality and safety. The development of sensitive and selective analytical techniques, such as liquid chromatography coupled with mass spectrometry, has been facilitated by the chemical properties of pyridine derivatives, demonstrating their utility in ensuring food safety (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Organic Synthesis and Medicinal Chemistry
Pyridine derivatives are pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. Their reactivity and ability to participate in various chemical reactions make them invaluable in the synthesis of compounds with potential medicinal applications. For instance, pyridine-based compounds have been explored for their antitubercular activity, underscoring their importance in the search for new therapeutic agents (Asif, 2014).
Chemosensing and Environmental Monitoring
The structural flexibility and electronic properties of pyridine derivatives enable their application in chemosensing, where they are used to detect ions and molecules with high sensitivity and selectivity. This application is particularly relevant in environmental monitoring and the detection of hazardous substances, demonstrating the versatility of pyridine derivatives in addressing contemporary scientific challenges (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
将来の方向性
While specific future directions for Butyl(pyridin-4-ylmethyl)amine dihydrochloride are not mentioned in the retrieved sources, related compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for potential use in non-linear optics . This suggests that similar compounds could also have potential applications in this area.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-6-12-9-10-4-7-11-8-5-10;;/h4-5,7-8,12H,2-3,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDSBQSJKKDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6344051.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344071.png)
![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)


![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
